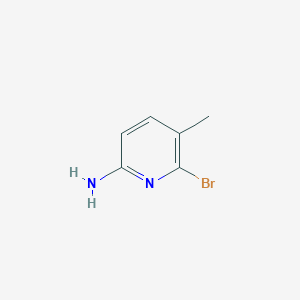

6-Bromo-5-methylpyridin-2-amine

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

6-bromo-5-methylpyridin-2-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H7BrN2/c1-4-2-3-5(8)9-6(4)7/h2-3H,1H3,(H2,8,9) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DDCMBKXJOGOCPM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(N=C(C=C1)N)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H7BrN2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70731172 | |

| Record name | 6-Bromo-5-methylpyridin-2-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70731172 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

187.04 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

89466-17-1 | |

| Record name | 6-Bromo-5-methyl-2-pyridinamine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=89466-17-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 6-Bromo-5-methylpyridin-2-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70731172 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 6-Bromo-5-methyl-2-pyridinamine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of 6-Bromo-5-methylpyridin-2-amine

Abstract

This technical guide provides a comprehensive overview of the synthesis of 6-Bromo-5-methylpyridin-2-amine, a key intermediate in pharmaceutical and agrochemical research. The document details a robust and selective synthetic protocol starting from 2-amino-5-methylpyridine. It delves into the mechanistic underpinnings of the electrophilic aromatic substitution, the rationale behind reagent selection, and a step-by-step experimental procedure. Furthermore, this guide outlines critical safety considerations and provides a thorough analytical framework for the structural validation of the final product. The content is tailored for researchers, scientists, and professionals in drug development, offering both theoretical insights and practical, field-proven methodologies.

Introduction: The Significance of Brominated Pyridines

Brominated pyridine derivatives are indispensable building blocks in the synthesis of complex organic molecules.[1] Their utility stems from the reactivity of the bromine substituent, which allows for a variety of subsequent chemical transformations. Notably, the bromine atom serves as an excellent handle for cross-coupling reactions such as Suzuki, Stille, and Sonogashira, enabling the construction of intricate molecular architectures.[1] this compound, in particular, is a valuable intermediate for the development of novel pharmaceuticals and crop protection agents due to the unique electronic and steric properties conferred by its substitution pattern.[2][3]

The synthesis of this compound from the readily available 2-amino-5-methylpyridine presents a common yet nuanced challenge in organic synthesis: achieving high regioselectivity. The pyridine ring, activated by the amino group, is susceptible to electrophilic attack. However, controlling the position of bromination is paramount to avoid the formation of undesired isomers and di-brominated byproducts.[4][5] This guide focuses on a well-established and highly selective method utilizing N-Bromosuccinimide (NBS) as the brominating agent, which offers a high-yield and straightforward procedure with minimal byproduct formation.[1]

Synthetic Strategy and Mechanistic Rationale

The core of this synthesis is an electrophilic aromatic substitution reaction. The pyridine ring of 2-amino-5-methylpyridine is activated towards electrophiles by the electron-donating amino group. The methyl group also contributes to this activation, albeit to a lesser extent. The key to a successful synthesis lies in directing the incoming electrophile—in this case, a bromine cation equivalent—to the desired C-6 position.

Choice of Brominating Agent: N-Bromosuccinimide (NBS)

While elemental bromine (Br₂) can be used for bromination, it is highly reactive and can lead to the formation of multiple byproducts, including di-brominated species.[5][6] N-Bromosuccinimide (NBS) is a milder and more selective source of electrophilic bromine.[7][8] In a suitable polar aprotic solvent like N,N-Dimethylformamide (DMF), NBS facilitates a controlled bromination. The reaction proceeds through the generation of a bromonium ion or a related polarized species that is then attacked by the electron-rich pyridine ring.

The use of NBS offers several advantages:

-

High Selectivity: It preferentially delivers a single bromine atom to the most nucleophilic position of the aromatic ring, minimizing over-bromination.

-

Safety and Handling: NBS is a solid and is generally safer and easier to handle than liquid bromine, which is highly corrosive and volatile.[9][10]

-

Mild Reaction Conditions: The reaction can be carried out at moderate temperatures, typically ranging from 0°C to room temperature, which helps to prevent side reactions.

The Reaction Mechanism

The reaction is believed to proceed via the following steps:

-

Activation of NBS: The polar solvent (DMF) helps to polarize the N-Br bond of NBS, making the bromine atom more electrophilic.

-

Electrophilic Attack: The electron-rich pyridine ring of 2-amino-5-methylpyridine attacks the electrophilic bromine of NBS. The directing effects of the amino and methyl groups favor substitution at the positions ortho and para to the amino group. In this specific substrate, the C-6 position is sterically accessible and electronically activated, making it the primary site of attack.

-

Aromatization: A base, which can be the solvent or another molecule of the starting material, removes a proton from the intermediate sigma complex to restore the aromaticity of the pyridine ring, yielding the final product, this compound.

Detailed Experimental Protocol

This protocol is designed to be a self-validating system, with clear checkpoints for monitoring reaction progress and ensuring product purity.

Materials and Reagents

| Reagent/Material | CAS Number | Molecular Weight ( g/mol ) | Quantity |

| 2-Amino-5-methylpyridine | 1603-41-4 | 108.14 | 30 g (277.8 mmol) |

| N-Bromosuccinimide (NBS) | 128-08-5 | 177.98 | 49.44 g (277.8 mmol) |

| N,N-Dimethylformamide (DMF) | 68-12-2 | 73.09 | 150 ml |

| Acetonitrile | 75-05-8 | 41.05 | 164 ml |

| Deionized Water | 7732-18-5 | 18.02 | As needed |

Step-by-Step Procedure

-

Reaction Setup: In a three-neck round-bottom flask equipped with a magnetic stirrer and a dropping funnel, dissolve 30 g (277.8 mmol) of 2-amino-5-methylpyridine in 150 ml of DMF. Stir the mixture until the starting material is completely dissolved.

-

Cooling: Cool the flask in an ice bath to bring the internal temperature to 0-5°C.

-

Addition of Brominating Agent: Prepare a solution of 49.44 g (277.8 mmol) of NBS in a suitable amount of DMF. Add the NBS solution dropwise to the cooled solution of 2-amino-5-methylpyridine over a period of at least 30 minutes, ensuring the temperature is maintained below 10°C.

-

Reaction: After the addition is complete, allow the reaction mixture to slowly warm to 20°C and stir for 8-10 hours.

-

Monitoring Reaction Progress: Monitor the reaction progress using Thin Layer Chromatography (TLC) until the starting material is fully consumed.[1] A suitable eluent system would be a mixture of ethyl acetate and hexanes.

-

Workup - Precipitation: Once the reaction is complete, pour the reaction mixture into a beaker containing a large volume of cold deionized water (approximately 500 ml). A brown solid should precipitate out of the solution.[1]

-

Workup - Filtration and Washing: Filter the precipitated solid using a Büchner funnel and wash it thoroughly with deionized water to remove any residual DMF and succinimide.[1]

-

Purification: Wash the dried brown solid with 164 ml of acetonitrile to remove any remaining impurities.[1]

-

Final Product Isolation: Filter the solid again and dry it under vacuum to obtain the final product, this compound.[1] The expected product is a brown solid with a reported yield of approximately 80% (42 g).[1]

Analytical Characterization

Unambiguous structural confirmation of the synthesized this compound is crucial. A combination of spectroscopic and spectrometric techniques should be employed.

Spectroscopic and Spectrometric Data

| Technique | Expected Results |

| ¹H NMR | Signals corresponding to the aromatic protons and the methyl group protons. The chemical shifts and coupling patterns will be indicative of the substitution pattern on the pyridine ring. |

| ¹³C NMR | Signals for all six carbon atoms in the molecule. The chemical shift of the carbon atom attached to the bromine will be significantly affected. |

| Mass Spectrometry (MS) | The molecular ion peak corresponding to the molecular weight of the product (187.04 g/mol for C₆H₇BrN₂). The isotopic pattern for bromine (¹⁹Br and ⁸¹Br in approximately a 1:1 ratio) should be observed.[2] |

| Infrared (IR) Spectroscopy | Characteristic absorption bands for N-H stretching of the amine group, C-H stretching of the aromatic ring and methyl group, C=C and C=N stretching of the pyridine ring, and C-Br stretching. |

A detailed guide on the spectroscopic analysis of similar pyridine derivatives can be found in the literature for comparative purposes.[11][12]

Safety and Hazard Management

The synthesis of this compound involves the use of hazardous chemicals and requires strict adherence to safety protocols.

-

N-Bromosuccinimide (NBS): NBS is an irritant and should be handled with care in a well-ventilated fume hood.[13] Avoid inhalation of dust and contact with skin and eyes. In case of contact, flush with copious amounts of water.

-

Bromine (if used as an alternative): Liquid bromine is highly corrosive, toxic, and a strong oxidizing agent.[9][14][15] It should only be handled by trained personnel in a fume hood with appropriate personal protective equipment (PPE), including heavy-duty, chemically resistant gloves, safety goggles, and a face shield.[10][16] A solution of sodium thiosulfate should be readily available to neutralize any spills.[9][10]

-

N,N-Dimethylformamide (DMF): DMF is a skin and eye irritant and can be harmful if inhaled or absorbed through the skin. It should be handled in a fume hood.

-

General Precautions: Always wear appropriate PPE, including a lab coat, safety glasses, and chemical-resistant gloves.[15] Ensure that the work area is well-ventilated.[15]

Conclusion

The synthesis of this compound from 2-amino-5-methylpyridine via electrophilic bromination with N-Bromosuccinimide is a reliable and high-yielding method. This technical guide has provided a comprehensive framework for this synthesis, from the underlying chemical principles to a detailed experimental protocol and essential safety considerations. By following the methodologies outlined herein, researchers and drug development professionals can confidently and safely produce this valuable chemical intermediate for their ongoing research and development endeavors.

References

- BenchChem. (2025). Application Note: A Detailed Protocol for the Synthesis of 2-Amino-5-bromo-4-methylpyridine.

- Bromination safety. (2024, June 6). YouTube.

- Biosynth. (n.d.). This compound | 89466-17-1.

- Chemical Education Xchange. (n.d.). Safety.

- Standard Operating Procedure_Bromine.docx. (n.d.).

- Guidechem. (n.d.). How to Prepare 2-Amino-5-bromo-4-methylpyridine? - FAQ.

- RSC Education. (n.d.). Handling liquid bromine and preparing bromine water | Demonstration.

- ChemicalBook. (n.d.). 2-Amino-5-bromo-3-methylpyridine synthesis.

- SAFETY DATA SHEET (SDS) - Name of chemical: BROMINE (Br2). (2021, June 21).

- Mondal, S., & Asiri, A. M. (2001). N-bromosuccinimide reactions of some heterocycles in the presence or absence of water. Journal of Heterocyclic Chemistry, 38(1), 173-177.

- Sigma-Aldrich. (n.d.). 2-Amino-5-bromo-3-methylpyridine 97 3430-21-5.

- Chem-Impex. (n.d.). 2-Amino-3-bromo-5-methylpyridine.

- Organic Chemistry Portal. (n.d.). N-Bromosuccinimide (NBS).

- BLD Pharm. (n.d.). 89466-17-1|this compound.

- Wikipedia. (n.d.). N-Bromosuccinimide.

- N-Bromosuccinimide. (2019, July 6).

- Castro, E. A., et al. (1985). Kinetics of electrophilic bromine transfer from N-bromosuccinimide to amines and amino acids. Journal of the Chemical Society, Perkin Transactions 2, (12), 1963-1967.

- Hameed, A., et al. (2017). Efficient Synthesis of Novel Pyridine-Based Derivatives via Suzuki Cross-Coupling Reaction of Commercially Available 5-Bromo-2-methylpyridin-3-amine: Quantum Mechanical Investigations and Biological Activities. Molecules, 22(2), 195.

- ChemicalBook. (n.d.). 2-Amino-5-bromo-6-methylpyridine synthesis.

- Fox, B. A., et al. (n.d.). Method of producing 2-amino-3-nitro-5-halogenopyridine. Google Patents. EP0530524A1.

- Wang, X., et al. (2009). Synthesis of 2-Amino-5-bromopyridine. ResearchGate.

- Method of producing 2-amino-3-nitro-5-halogenopyridine. (n.d.). European Patent Office. EP 0530524 A1.

- ChemShuttle. (n.d.). This compound.

- PubChem. (n.d.). 6-Bromo-5-methyl-2-pyridinamine.

- Guidechem. (n.d.). What are the uses and synthesis of 2-Amino-5-bromo-6-methylpyridine? - FAQ.

- BenchChem. (2025). Spectroscopic Properties of 6-Methylpyridin-2(5H)-imine: A Technical Guide.

- BenchChem. (2025). Validating the Structure of Synthesized 2-Amino- 5-bromo-4-methylpyridine: A Comparative Guide Using 2D NMR and Other Analytical Techniques.

- ChemicalBook. (n.d.). 6-BroMo-5-Methyl-2-pyridinaMine | 89466-17-1.

- Google Patents. (n.d.). CN105348177A - Preparation method for 2,5-dibromo-3-methylpyridine.

- Google Patents. (n.d.). CN101560183B - Method for preparing 5-bromo-2-methylpyridine.

- Sigma-Aldrich. (n.d.). 2-Amino-5-bromo-6-methylpyridine | 42753-71-9.

- Organic Syntheses Procedure. (n.d.). 5-methyl-2,2'-bipyridine.

Sources

- 1. benchchem.com [benchchem.com]

- 2. This compound | 89466-17-1 | PDA46617 [biosynth.com]

- 3. chemimpex.com [chemimpex.com]

- 4. researchgate.net [researchgate.net]

- 5. EP0530524A1 - Method of producing 2-amino-3-nitro-5-halogenopyridine - Google Patents [patents.google.com]

- 6. 2-Amino-5-bromo-3-methylpyridine synthesis - chemicalbook [chemicalbook.com]

- 7. N-Bromosuccinimide (NBS) [organic-chemistry.org]

- 8. N-Bromosuccinimide - Wikipedia [en.wikipedia.org]

- 9. Safety [chemedx.org]

- 10. Handling liquid bromine and preparing bromine water | Demonstration | RSC Education [edu.rsc.org]

- 11. benchchem.com [benchchem.com]

- 12. benchchem.com [benchchem.com]

- 13. glaserr.missouri.edu [glaserr.missouri.edu]

- 14. youtube.com [youtube.com]

- 15. www-s3-live.kent.edu [www-s3-live.kent.edu]

- 16. tatachemicals.com [tatachemicals.com]

The Strategic Utility of 6-Bromo-5-methylpyridin-2-amine in Contemporary Drug Discovery: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Unassuming Power of a Substituted Pyridine

In the landscape of medicinal chemistry, the pyridine scaffold stands as a privileged structure, forming the core of numerous approved therapeutic agents. Its inherent electronic properties and capacity for diverse functionalization make it a cornerstone of drug design. Within this vast chemical space, 6-Bromo-5-methylpyridin-2-amine (CAS No. 89466-17-1) has emerged as a particularly valuable building block.[1] This guide provides an in-depth technical overview of its commercial availability, synthesis, and strategic applications, with a focus on its role in the development of targeted therapies such as kinase inhibitors.

Physicochemical Properties and Commercial Availability

This compound is a solid at room temperature with the molecular formula C₆H₇BrN₂ and a molecular weight of 187.04 g/mol .[1] It is classified as an irritant, causing skin and serious eye irritation, and may cause respiratory irritation.[1]

This compound is readily available from a variety of commercial suppliers, ensuring a stable supply chain for research and development activities. The table below provides a summary of representative suppliers and their typical offerings.

| Supplier | Purity | Available Quantities |

| Biosynth | Not Specified | Research Quantities |

| ChemShuttle | Not Specified | Research to Bulk |

| BLD Pharm | Not Specified | Research to Bulk |

| ChemicalBook | Varies by Supplier | Grams to Kilograms |

| PharmaSources | Varies by Supplier | Research to Bulk |

Synthesis of this compound: A Proposed Protocol

While a variety of synthetic routes exist for substituted bromopyridines, a detailed, peer-reviewed protocol specifically for this compound can be elusive in readily accessible literature. However, a highly plausible and efficient synthesis can be adapted from established methods for the bromination of similar 2-aminopyridine derivatives. The most common and scalable approach involves the electrophilic bromination of 2-amino-5-methylpyridine using N-Bromosuccinimide (NBS) as the brominating agent.[2][3] This method is favored for its high regioselectivity and mild reaction conditions.

Proposed Synthesis Workflow

Caption: Proposed workflow for the synthesis of this compound.

Detailed Experimental Protocol (Adapted from similar syntheses[2][3])

Materials and Reagents:

-

2-Amino-5-methylpyridine

-

N-Bromosuccinimide (NBS)

-

N,N-Dimethylformamide (DMF)

-

Acetonitrile

-

Deionized Water

-

Ice

Equipment:

-

Three-neck round-bottom flask

-

Magnetic stirrer and stir bar

-

Dropping funnel

-

Ice bath

-

Büchner funnel and filter flask

-

Standard laboratory glassware

-

Thin Layer Chromatography (TLC) apparatus

Procedure:

-

Reaction Setup: In a three-neck round-bottom flask equipped with a magnetic stirrer and a dropping funnel, dissolve 2-amino-5-methylpyridine (1.0 eq) in DMF. Cool the flask in an ice bath to 0-5 °C.

-

Addition of Brominating Agent: Prepare a solution of NBS (1.0 eq) in a minimal amount of DMF. Add the NBS solution dropwise to the cooled solution of 2-amino-5-methylpyridine over a period of 30-60 minutes, ensuring the temperature is maintained below 5 °C.

-

Reaction Monitoring: After the complete addition of NBS, allow the reaction mixture to slowly warm to room temperature and stir for 8-12 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC) until the starting material is fully consumed.

-

Work-up and Isolation: Once the reaction is complete, pour the reaction mixture into a beaker containing ice water. This will cause a solid to precipitate. Filter the solid using a Büchner funnel and wash it thoroughly with cold water.

-

Purification: Dry the collected solid. For further purification, wash the dried solid with cold acetonitrile to remove any remaining impurities. Filter the solid again and dry it under vacuum to obtain the final product, this compound.

Core Application in Medicinal Chemistry: The Suzuki-Miyaura Coupling

The strategic placement of the bromine atom at the 6-position makes this compound an ideal substrate for palladium-catalyzed cross-coupling reactions, most notably the Suzuki-Miyaura coupling. This reaction is a cornerstone of modern medicinal chemistry, enabling the formation of carbon-carbon bonds to construct complex molecular architectures.[4]

The Suzuki-Miyaura Coupling: A Mechanistic Overview

Caption: Simplified catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

In this reaction, the bromine atom of this compound serves as the electrophilic partner (Ar-X), which reacts with an organoboron species (Ar'-B(OR)₂) in the presence of a palladium catalyst and a base to form a new carbon-carbon bond.

Application in the Synthesis of Kinase Inhibitors

The 2-aminopyridine moiety is a well-established scaffold for the development of kinase inhibitors, often interacting with the hinge region of the kinase ATP-binding site.[5] The Suzuki-Miyaura coupling of this compound with various aryl or heteroaryl boronic acids allows for the systematic exploration of the chemical space around the pyridine core. This is a critical strategy for optimizing potency, selectivity, and pharmacokinetic properties of the resulting inhibitors.

Targeting Key Signaling Pathways:

-

p38 MAP Kinase: The p38 mitogen-activated protein (MAP) kinase is a critical enzyme in the signaling cascade that regulates the production of pro-inflammatory cytokines.[5] Dysregulation of the p38 pathway is implicated in a range of inflammatory diseases.[6] Pyridinylimidazole-based compounds are a prominent class of p38 MAP kinase inhibitors, and their synthesis can be achieved using bromopyridine derivatives like this compound as starting materials.[5][7]

-

Fibroblast Growth Factor Receptor 4 (FGFR4): FGFR4 is a receptor tyrosine kinase that has been implicated in the progression of certain cancers, particularly hepatocellular carcinoma.[8][9] The development of selective FGFR4 inhibitors is an active area of research. The 2-aminopyridine core is a key feature in some classes of FGFR inhibitors, and the ability to introduce diverse substituents via Suzuki coupling from this compound is a valuable tool in the design of potent and selective agents.[10]

Representative Experimental Protocol: Suzuki-Miyaura Coupling

Materials and Reagents:

-

This compound

-

Arylboronic acid (1.2 equivalents)

-

Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.05 equivalents)

-

Potassium carbonate (K₂CO₃) or another suitable base (2.0 equivalents)

-

1,4-Dioxane

-

Water (degassed)

Procedure:

-

To a dry round-bottom flask, add this compound (1.0 eq), the arylboronic acid (1.2 eq), and potassium carbonate (2.0 eq).

-

Add the palladium catalyst, Tetrakis(triphenylphosphine)palladium(0) (0.05 eq).

-

Evacuate and backfill the flask with an inert gas (e.g., Argon) three times.

-

Add 1,4-dioxane and degassed water in a 4:1 ratio.

-

Stir the reaction mixture at 85-95 °C under the inert atmosphere.

-

Monitor the reaction progress by TLC. The reaction is typically complete within 12-24 hours.

-

Upon completion, cool the reaction mixture to room temperature, dilute with an organic solvent like ethyl acetate, and wash with water and brine.

-

Dry the organic layer over anhydrous sodium sulfate, concentrate under reduced pressure, and purify the crude product by column chromatography.

Conclusion

This compound is a commercially available and highly versatile building block for drug discovery and development. Its strategic substitution pattern, particularly the presence of a bromine atom amenable to Suzuki-Miyaura coupling, makes it an invaluable tool for the synthesis of complex molecules, especially kinase inhibitors targeting critical signaling pathways in cancer and inflammatory diseases. The synthetic protocols and applications outlined in this guide provide a foundation for researchers to leverage the full potential of this important chemical intermediate in their pursuit of novel therapeutics.

References

- BenchChem. Application Note: A Detailed Protocol for the Synthesis of 2-Amino-5-bromo-4-methylpyridine. BenchChem. Accessed January 1, 2026.

- BenchChem. Application Notes and Protocols: Synthesis of 2-Amino-5-bromo-4-methylpyridine. BenchChem. Accessed January 1, 2026.

- Guidechem. What are the uses and synthesis of 2-Amino-5-bromo-6-methylpyridine? - FAQ. Guidechem. Accessed January 1, 2026.

- Chem-Impex International. Exploring the Chemical Versatility: Applications of 2-Amino-3-bromo-6-methylpyridine.

- PrepChem.com. Synthesis of 2-amino-5-methylpyridine. PrepChem.com. Accessed January 1, 2026.

- Google Patents. EP0569701A1 - Process for preparation of 2-amino-5-methyl-pyridine.

- Eureka | Patsnap. Preparation method of 2-amino-5-bromopyridine.

- BenchChem. The Versatility of 2-Amino-5-bromo-4-methylpyridine in Drug Discovery: A Technical Guide to its Biologically Active Derivatives. BenchChem. Accessed January 1, 2026.

- Biosynth. This compound | 89466-17-1 | PDA46617. Biosynth. Accessed January 1, 2026.

- Chem-Impex International. 2-Amino-3-bromo-5-methylpyridine.

- Google Patents. CN105348181A - Preparation method of 2-amino-5-methyl-6-bromopyridine.

- BenchChem. Application Notes and Protocols: Leveraging 2-Bromo-5-methylpyridin-4-amine in Drug Discovery. BenchChem. Accessed January 1, 2026.

- PubMed Central. 6-Amino-2,4,5-trimethylpyridin-3-ol and 2-amino-4,6-dimethylpyrimidin-5-ol derivatives as selective fibroblast growth factor receptor 4 inhibitors: design, synthesis, molecular docking, and anti-hepatocellular carcinoma efficacy evaluation. PubMed Central. Accessed January 1, 2026.

- BLD Pharm. 89466-17-1|this compound|BLD Pharm. BLD Pharm. Accessed January 1, 2026.

- PubChem. 6-Bromo-5-methyl-2-pyridinamine | C6H7BrN2 | CID 59166153. PubChem. Accessed January 1, 2026.

- PubMed.

- ChemicalBook. 2-Amino-5-bromo-6-methylpyridine synthesis. ChemicalBook. Accessed January 1, 2026.

- BenchChem. Technical Support Center: Synthesis of 2-Amino-5-bromo-4-methylpyridine. BenchChem. Accessed January 1, 2026.

- Google Patents. CN101560183B - Method for preparing 5-bromo-2-methylpyridine.

- ResearchGate. Reaction of 2-amino-6-methylpyridine and steric hindrance.

- Google Patents. US5053516A - Synthesis of 2-substituted-5-methylpyridines from methylcyclobutanecarbonitrile, valeronitrile and pentenonitrile intermediates.

- ResearchGate. (PDF) 6-Amino-2,4,5-trimethylpyridin-3-ol and 2-amino-4,6-dimethylpyrimidin-5-ol derivatives as selective fibroblast growth factor receptor 4 inhibitors: design, synthesis, molecular docking, and anti-hepatocellular carcinoma efficacy evaluation.

- National Institutes of Health. Development of Potent Type V MAPK Inhibitors: Design, Synthesis, and Biological Evaluation of Benzothiazole Derivatives Targeting p38α MAPK in Breast Cancer Cells. National Institutes of Health. Accessed January 1, 2026.

- PubMed Central. 2-Aminopyrimidine Derivatives as New Selective Fibroblast Growth Factor Receptor 4 (FGFR4) Inhibitors. PubMed Central. Accessed January 1, 2026.

- PubMed. The journey of p38 MAP kinase inhibitors: From bench to bedside in treating inflammatory diseases. PubMed. Accessed January 1, 2026.

- PubMed.

- PubMed Central. Discovery of novel FGFR4 inhibitors through a build-up fragment strategy. PubMed Central. Accessed January 1, 2026.

Sources

- 1. 6-Bromo-5-methyl-2-pyridinamine | C6H7BrN2 | CID 59166153 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. benchchem.com [benchchem.com]

- 3. benchchem.com [benchchem.com]

- 4. benchchem.com [benchchem.com]

- 5. benchchem.com [benchchem.com]

- 6. The journey of p38 MAP kinase inhibitors: From bench to bedside in treating inflammatory diseases - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Pyrazole urea-based inhibitors of p38 MAP kinase: from lead compound to clinical candidate - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. 6-Amino-2,4,5-trimethylpyridin-3-ol and 2-amino-4,6-dimethylpyrimidin-5-ol derivatives as selective fibroblast growth factor receptor 4 inhibitors: design, synthesis, molecular docking, and anti-hepatocellular carcinoma efficacy evaluation - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Discovery of novel FGFR4 inhibitors through a build-up fragment strategy - PMC [pmc.ncbi.nlm.nih.gov]

- 10. 2-Aminopyrimidine Derivatives as New Selective Fibroblast Growth Factor Receptor 4 (FGFR4) Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

reactivity of the bromine atom in 6-Bromo-5-methylpyridin-2-amine

An In-depth Technical Guide to the Reactivity of the Bromine Atom in 6-Bromo-5-methylpyridin-2-amine

Introduction

In the landscape of modern medicinal chemistry and materials science, substituted pyridines are foundational scaffolds for the development of novel functional molecules. Among these, this compound stands out as a particularly versatile building block. Its unique arrangement of an electron-donating amino group, a weakly donating methyl group, and a synthetically labile bromine atom on an electron-deficient pyridine ring creates a nuanced electronic environment ripe for strategic chemical modification.

This guide provides an in-depth technical analysis of the reactivity of the C6-bromine bond in this compound. Moving beyond a simple recitation of reactions, we will explore the underlying electronic and steric principles that govern its behavior. We will detail field-proven protocols for its most critical transformations—namely, palladium-catalyzed cross-coupling reactions—and provide the causal reasoning behind experimental design. This document is intended for researchers, scientists, and drug development professionals seeking to leverage this scaffold for the synthesis of complex molecular architectures.

Theoretical Framework: The Electronic and Steric Landscape

The reactivity of the carbon-bromine bond in any aryl halide is fundamentally dictated by the electronic density at the carbon center and the steric accessibility of the bond. In this compound, these factors are controlled by the interplay of the pyridine nitrogen and the ring substituents.

Inherent Properties of the Pyridine Ring

The pyridine ring is isoelectronic with benzene but is inherently electron-deficient due to the greater electronegativity of the nitrogen atom.[1] This nitrogen atom exerts a strong electron-withdrawing inductive effect, which deactivates the ring towards electrophilic attack but significantly activates it for nucleophilic aromatic substitution, especially at the α (C2, C6) and γ (C4) positions.[1][2]

Substituent Effects on the C6-Br Bond

The reactivity of the C6 position is further modulated by the attached substituents:

-

Amino Group (-NH₂) at C2: As a powerful electron-donating group through resonance (+M effect), the amino group increases electron density across the pyridine ring.[3] Crucially, it is positioned para to the C6-bromine, a relationship that strongly enhances the electron density at the C6 carbon. This electronic push is highly favorable for the oxidative addition of a palladium(0) catalyst, the rate-determining step in many cross-coupling reactions.[3]

-

Methyl Group (-CH₃) at C5: This group provides a weak electron-donating effect via induction (+I effect).[3] Its primary influence is steric; positioned ortho to the bromine atom, it introduces a moderate degree of steric hindrance that can influence the approach of bulky catalysts and reagents.

-

Bromo Group (-Br) at C6: The bromine atom itself has a dual electronic nature. It is strongly electron-withdrawing through induction (-I effect) but can donate electron density via its lone pairs through a weaker mesomeric (+M) effect.[1][4] For halogens, the inductive effect is dominant, further contributing to the electrophilic character of the C6 carbon and making the bromide a good leaving group.[4]

The cumulative result is a C6-Br bond that is highly activated for palladium-catalyzed cross-coupling reactions due to the favorable electronic push from the para-amino group and its position alpha to the ring nitrogen. It is also susceptible to nucleophilic aromatic substitution under appropriate conditions.

Caption: Electronic and steric factors influencing C6-Br bond reactivity.

Palladium-Catalyzed Cross-Coupling: The Workhorse Reactions

The C6-Br bond is an ideal handle for forming new carbon-carbon and carbon-nitrogen bonds using palladium catalysis. These reactions are cornerstones of modern synthesis, enabling the construction of complex molecules from simple precursors.[5] The general catalytic cycle involves three key steps: oxidative addition of the Pd(0) catalyst to the C-Br bond, transmetalation (for Suzuki) or amine coordination/deprotonation (for Buchwald-Hartwig), and reductive elimination to form the product and regenerate the catalyst.[6]

Caption: Generalized catalytic cycle for Pd-catalyzed cross-coupling reactions.

Suzuki-Miyaura Coupling: C-C Bond Formation

The Suzuki-Miyaura reaction is a powerful method for creating C(sp²)-C(sp²) bonds, enabling the synthesis of biaryl scaffolds common in pharmaceuticals.[7] The reaction couples the aryl bromide with an organoboron compound, typically a boronic acid or ester, in the presence of a palladium catalyst and a base.[8]

While specific data for this compound is not extensively published, the following table presents conditions used for the closely related substrate 5-Bromo-2-methylpyridin-3-amine, which is expected to have similar reactivity.[8][9] The electron-donating or -withdrawing nature of substituents on the arylboronic acid has been shown to have no significant effect on reaction outcomes for this class of compounds.[9]

| Entry | Coupling Partner (Arylboronic Acid) | Catalyst / Ligand | Base | Solvent | Temp (°C) | Yield (%) |

| 1 | Phenylboronic acid | Pd(PPh₃)₄ | K₃PO₄ | 1,4-Dioxane/H₂O | 90 | 85-95 |

| 2 | 4-Methoxyphenylboronic acid | Pd(PPh₃)₄ | K₃PO₄ | 1,4-Dioxane/H₂O | 90 | 80-90 |

| 3 | 3-Chlorophenylboronic acid | Pd(PPh₃)₄ | K₃PO₄ | 1,4-Dioxane/H₂O | 90 | 82-92 |

| 4 | 4-Fluorophenylboronic acid | Pd(OAc)₂ / SPhos | K₂CO₃ | Toluene/H₂O | 100 | >80 |

Data adapted from studies on structurally similar aminobromopyridines.[8][9][10]

This protocol is a generalized procedure adapted from established methods for aminobromopyridines.[9][10]

-

Reaction Setup: To a dry Schlenk tube equipped with a magnetic stir bar, add this compound (1.0 equiv), the arylboronic acid (1.2-1.5 equiv), and the base (e.g., K₃PO₄, 2.0-3.0 equiv).

-

Catalyst Addition: Add the palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%).

-

Inert Atmosphere: Seal the tube, then evacuate and backfill with an inert gas (e.g., Argon or Nitrogen). Repeat this cycle three times.

-

Solvent Addition: Add the degassed solvent system (e.g., 1,4-Dioxane and water, 4:1 ratio) via syringe.

-

Reaction: Heat the mixture to 90-110 °C with vigorous stirring.

-

Monitoring: Monitor the reaction progress by Thin-Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

-

Work-up: Upon completion, cool the reaction to room temperature. Dilute with ethyl acetate and wash with water, followed by brine.

-

Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.

Buchwald-Hartwig Amination: C-N Bond Formation

The Buchwald-Hartwig amination is an indispensable tool for constructing C-N bonds, a transformation that is often challenging using classical methods.[11][12] It involves the palladium-catalyzed coupling of an aryl halide with a primary or secondary amine, requiring a strong, non-nucleophilic base and typically a bulky, electron-rich phosphine ligand to facilitate the crucial reductive elimination step.[6][13]

This protocol is adapted for coupling with a generic secondary amine.

-

Reaction Setup: To a dry, sealable reaction tube, add the palladium precatalyst (e.g., Pd₂(dba)₃, 2-5 mol%), the phosphine ligand (e.g., XPhos, 4-10 mol%), and the base (e.g., Sodium tert-butoxide, 1.4 equiv).

-

Inert Atmosphere: Seal the tube, and evacuate and backfill with an inert gas.

-

Reagent Addition: Add this compound (1.0 equiv) and anhydrous toluene. Finally, add the amine coupling partner (1.2 equiv).

-

Reaction: Tightly seal the tube and heat the reaction mixture to 80-110 °C with vigorous stirring.

-

Monitoring: Monitor the reaction progress by LC-MS.

-

Work-up: After completion, cool the reaction to room temperature. Carefully quench with a saturated aqueous solution of ammonium chloride (NH₄Cl).

-

Extraction & Purification: Extract the product with an organic solvent (e.g., ethyl acetate). Wash the combined organic layers with brine, dry over Na₂SO₄, filter, and concentrate. Purify the crude product via column chromatography.

Sonogashira Coupling: C-C(sp) Bond Formation

The Sonogashira reaction provides a direct and efficient route to synthesize aryl alkynes by coupling an aryl halide with a terminal alkyne.[5] The standard catalytic system employs a palladium catalyst in conjunction with a copper(I) co-catalyst and an amine base, which often doubles as the solvent.[14][15]

This protocol is adapted from a reported procedure for the coupling of 2-amino-3-bromopyridines.[3][15]

-

Catalyst Preparation: To a dry 10 mL round-bottom flask under an inert atmosphere, add the palladium catalyst (e.g., Pd(CF₃COO)₂, 2.5 mol%), a phosphine ligand (e.g., PPh₃, 5.0 mol%), and the copper co-catalyst (CuI, 5.0 mol%).

-

Solvent and Base: Add anhydrous Dimethylformamide (DMF) and an amine base (e.g., Triethylamine, Et₃N, 2.0 equiv) via syringe. Stir the mixture for 20-30 minutes at room temperature.

-

Reagent Addition: Add this compound (1.0 equiv) and the terminal alkyne (1.2 equiv).

-

Reaction: Heat the mixture to 100 °C and stir for 3-5 hours.

-

Monitoring: Monitor the reaction by TLC or LC-MS.

-

Work-up: Upon completion, cool the reaction to room temperature. Dilute with ethyl acetate and wash sequentially with water and brine.

-

Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate. Purify the crude product by column chromatography on silica gel.

Caption: Experimental workflow for a typical Suzuki-Miyaura coupling reaction.

Nucleophilic Aromatic Substitution (SNAr)

While palladium-catalyzed reactions are dominant, the inherent electronic properties of the substrate also permit Nucleophilic Aromatic Substitution (SNAr). The C6 position is highly activated towards nucleophilic attack due to its proximity to the electron-withdrawing pyridine nitrogen.[2] In an SNAr reaction, a strong nucleophile attacks this electron-poor carbon, forming a negatively charged intermediate (a Meisenheimer-like complex), which is stabilized by the aromatic system. Subsequent expulsion of the bromide leaving group restores aromaticity and yields the substituted product.[16]

This pathway is most effective with strong nucleophiles, such as alkoxides (e.g., NaOMe) or amides, and typically requires elevated temperatures to overcome the activation energy. While less versatile than cross-coupling, SNAr offers a metal-free alternative for introducing a specific subset of functional groups.

Conclusion

This compound is a potent synthetic intermediate whose reactivity is dominated by the C6-bromine bond. The electronic activation provided by the para-amino group and the α-pyridine nitrogen makes this bond exceptionally well-suited for a variety of palladium-catalyzed cross-coupling reactions, including Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira couplings. These transformations provide reliable and high-yielding pathways to construct diverse and complex molecular libraries. By understanding the fundamental electronic and steric principles outlined in this guide, researchers can effectively harness the synthetic potential of this valuable building block to advance the frontiers of drug discovery and materials science.

References

- An In-depth Technical Guide to the Electronic Effects of Substituents on the 6-Bromopyridin-3-amine Ring. Benchchem.

- The Core Mechanism of Electrophilic Substitution on Bromopyridines: An In-depth Technical Guide. Benchchem.

- Catalytic Systems for Cross-Coupling with 3-Bromo-4-isopropylpyridine: Applic

-

Buchwald–Hartwig amination. Wikipedia. [Link]

-

Buchwald-Hartwig Amination. ACS GCI Pharmaceutical Roundtable Reagent Guides. [Link]

-

Recent advances in transition metal-catalysed cross-coupling of (hetero)aryl halides and analogues under ligand-free conditions. Catalysis Science & Technology (RSC Publishing). [Link]

-

Development of novel alpha 2B adrenergic receptor ligands by using a palladium catalyzed Buchwald Hartwig amination with a brominated benzodiazepine. PubMed Central. [Link]

- Application Notes and Protocols for Buchwald-Hartwig Amination of 2-Amino-5-bromo-4-methylpyridine. Benchchem.

-

Sonogashira Cross-Coupling Reaction of Bromocyanofluoro Pyridine Nuclei: Access to 5- and 6. ePrints Soton. [Link]

-

A Practical Buchwald—Hartwig Amination of 2-Bromopyridines with Volatile Amines. ResearchGate. [Link]

-

Nucleophilic Aromatic Substitution of Heteroarenes. YouTube. [Link]

-

Amines Part 8 - Nucleophilic Aromatic Substitution of Pyridine. YouTube. [Link]

- Reactivity Face-Off: 2-Amino-5-bromo-4-methylpyridine. Benchchem.

-

Efficient Synthesis of Novel Pyridine-Based Derivatives via Suzuki Cross-Coupling Reaction of Commercially Available 5-Bromo-2-methylpyridin-3-amine: Quantum Mechanical Investigations and Biological Activities. MDPI. [Link]

-

Efficient Synthesis of Novel Pyridine-Based Derivatives via Suzuki Cross-Coupling Reaction of Commercially Available 5-Bromo-2-methylpyridin-3-amine: Quantum Mechanical Investigations and Biological Activities. PubMed Central. [Link]

-

Palladium-Catalyzed Sonogashira Coupling Reaction of 2-Amino-3-Bromopyridines with Terminal Alkynes. Scirp.org. [Link]

- Application Notes and Protocols: Suzuki-Miyaura Coupling of 2-Bromo-5-methylpyridin-4-amine with Arylboronic Acids for Drug Discovery. Benchchem.

Sources

- 1. benchchem.com [benchchem.com]

- 2. youtube.com [youtube.com]

- 3. benchchem.com [benchchem.com]

- 4. benchchem.com [benchchem.com]

- 5. Recent advances in transition metal-catalysed cross-coupling of (hetero)aryl halides and analogues under ligand-free conditions - Catalysis Science & Technology (RSC Publishing) DOI:10.1039/C9CY01331H [pubs.rsc.org]

- 6. benchchem.com [benchchem.com]

- 7. benchchem.com [benchchem.com]

- 8. Efficient Synthesis of Novel Pyridine-Based Derivatives via Suzuki Cross-Coupling Reaction of Commercially Available 5-Bromo-2-methylpyridin-3-amine: Quantum Mechanical Investigations and Biological Activities - PMC [pmc.ncbi.nlm.nih.gov]

- 9. mdpi.com [mdpi.com]

- 10. benchchem.com [benchchem.com]

- 11. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]

- 12. Buchwald-Hartwig Amination - Wordpress [reagents.acsgcipr.org]

- 13. researchgate.net [researchgate.net]

- 14. eprints.soton.ac.uk [eprints.soton.ac.uk]

- 15. Palladium-Catalyzed Sonogashira Coupling Reaction of 2-Amino-3-Bromopyridines with Terminal Alkynes [scirp.org]

- 16. youtube.com [youtube.com]

The Strategic Role of 6-Bromo-5-methylpyridin-2-amine in Modern Heterocyclic Chemistry: A Technical Guide for Drug Discovery and Materials Science

Abstract

6-Bromo-5-methylpyridin-2-amine has emerged as a pivotal building block in the field of heterocyclic chemistry. Its unique structural arrangement, featuring a reactive bromine atom, a nucleophilic amino group, and a strategically positioned methyl group on a pyridine core, offers a versatile platform for the synthesis of a diverse array of complex molecules. This technical guide provides an in-depth exploration of the synthesis, reactivity, and applications of this compound, with a particular focus on its instrumental role in the development of novel pharmaceuticals and functional materials. We will delve into the causality behind experimental choices in key synthetic transformations, such as palladium-catalyzed cross-coupling reactions, and the construction of fused heterocyclic systems. This guide is intended for researchers, scientists, and drug development professionals seeking to leverage the synthetic potential of this valuable intermediate.

Introduction: The Versatility of a Privileged Scaffold

The 2-aminopyridine moiety is a well-established "privileged scaffold" in medicinal chemistry, appearing in numerous approved drugs and clinical candidates.[1] The introduction of a bromine atom at the 6-position and a methyl group at the 5-position, as in this compound, significantly enhances its synthetic utility. The bromine atom serves as a versatile handle for a wide range of carbon-carbon and carbon-heteroatom bond-forming reactions, most notably the Suzuki-Miyaura and Buchwald-Hartwig cross-coupling reactions.[2][3] The amino group, on the other hand, can act as a nucleophile or a directing group, facilitating the construction of fused heterocyclic ring systems such as imidazo[1,2-a]pyridines, which are known to possess a broad spectrum of biological activities.[4][5] The methyl group provides steric and electronic modulation, influencing the reactivity of the pyridine ring and the conformational preferences of the final products. This unique combination of functional groups makes this compound a highly sought-after intermediate in the quest for novel bioactive compounds.[6]

Synthesis of this compound

The efficient synthesis of this compound is crucial for its widespread application. Several synthetic routes have been reported, with the choice of method often depending on the availability of starting materials and the desired scale of production. A common and effective method involves the bromination of 2-amino-5-methylpyridine.

Electrophilic Bromination of 2-Amino-5-methylpyridine

A widely used laboratory-scale synthesis involves the direct bromination of 2-amino-5-methylpyridine using a suitable brominating agent. N-Bromosuccinimide (NBS) is a common choice due to its ease of handling and high selectivity.

Experimental Protocol: Synthesis of this compound via Electrophilic Bromination

-

Materials:

-

2-Amino-5-methylpyridine

-

N-Bromosuccinimide (NBS)

-

Methanol

-

Water

-

Ethyl acetate

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

Brine

-

Anhydrous sodium sulfate (Na₂SO₄)

-

-

Procedure:

-

To a solution of 2-amino-5-methylpyridine (1.0 eq) in methanol, slowly add solid N-Bromosuccinimide (1.05 eq) in portions at room temperature.

-

Stir the resulting mixture at room temperature for 30 minutes. Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, remove the solvent under reduced pressure.

-

Quench the reaction mixture with water and dilute with ethyl acetate.

-

Wash the organic layer sequentially with saturated aqueous NaHCO₃ solution and brine.

-

Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to afford this compound. The crude product can be further purified by column chromatography on silica gel if necessary.

-

Key Applications in Heterocyclic Synthesis

The true value of this compound lies in its ability to serve as a versatile precursor for a wide range of heterocyclic structures. This section will explore its application in two of the most powerful cross-coupling reactions in modern organic synthesis and its use in the construction of fused ring systems.

Suzuki-Miyaura Cross-Coupling: Forging Carbon-Carbon Bonds

The Suzuki-Miyaura reaction is a cornerstone of modern synthetic chemistry, enabling the formation of carbon-carbon bonds between aryl halides and organoboron compounds.[7][8] this compound is an excellent substrate for this reaction, allowing for the introduction of a wide variety of aryl and heteroaryl substituents at the 6-position. This transformation is particularly valuable in drug discovery for exploring Structure-Activity Relationships (SAR).[9]

Causality in Experimental Design: The choice of catalyst, ligand, base, and solvent system is critical for a successful Suzuki-Miyaura coupling. For electron-rich and potentially coordinating substrates like this compound, palladium catalysts with bulky, electron-rich phosphine ligands are often employed to facilitate the oxidative addition and reductive elimination steps of the catalytic cycle.[10]

Table 1: Comparison of Catalytic Systems for the Suzuki-Miyaura Coupling of this compound Analogs

| Catalyst System | Ligand | Base | Solvent | Temperature (°C) | Yield (%) | Reference |

| Pd(PPh₃)₄ | PPh₃ | K₃PO₄ | 1,4-Dioxane/H₂O | 85-95 | 78-88 | [2] |

| Pd(OAc)₂ | SPhos | K₂CO₃ | Toluene | 100 | High (expected) | [11] |

| Pd-PEPPSI-IPr | IPr | K₂CO₃ | THF | 60-80 | Good (expected) | [11] |

Experimental Protocol: Suzuki-Miyaura Coupling of this compound with Phenylboronic Acid

-

Materials:

-

This compound

-

Phenylboronic acid

-

Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄]

-

Potassium phosphate (K₃PO₄)

-

1,4-Dioxane

-

Water

-

Ethyl acetate

-

-

Procedure:

-

In a Schlenk flask, combine this compound (1.0 eq), phenylboronic acid (1.2 eq), and K₃PO₄ (2.0 eq).

-

Add Pd(PPh₃)₄ (0.05 eq) to the flask.

-

Evacuate and backfill the flask with an inert gas (e.g., argon or nitrogen) three times.

-

Add a degassed mixture of 1,4-dioxane and water (4:1 v/v).

-

Heat the reaction mixture to 90 °C and stir for 12-16 hours, monitoring progress by TLC or LC-MS.

-

After cooling to room temperature, dilute the mixture with ethyl acetate and water.

-

Separate the organic layer, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel.

-

Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Buchwald-Hartwig Amination: Constructing Carbon-Nitrogen Bonds

The Buchwald-Hartwig amination is a powerful palladium-catalyzed cross-coupling reaction for the formation of carbon-nitrogen bonds.[12] This reaction allows for the coupling of this compound with a wide variety of primary and secondary amines, providing access to a diverse range of N-substituted 2,6-diaminopyridine derivatives. These products are valuable intermediates in the synthesis of pharmaceuticals, particularly kinase inhibitors.[1][13]

Causality in Experimental Design: The success of the Buchwald-Hartwig amination is highly dependent on the choice of ligand.[14] Bulky, electron-rich biarylphosphine ligands such as XPhos and RuPhos are often effective for coupling with a broad range of amines, including sterically hindered ones.[3] The choice of a strong, non-nucleophilic base, such as sodium tert-butoxide (NaOtBu) or potassium tert-butoxide (KOtBu), is crucial to deprotonate the amine and facilitate the catalytic cycle.[13]

Experimental Protocol: Buchwald-Hartwig Amination of this compound with Aniline

-

Materials:

-

This compound

-

Aniline

-

Tris(dibenzylideneacetone)dipalladium(0) [Pd₂(dba)₃]

-

XPhos (2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl)

-

Potassium tert-butoxide (KOtBu)

-

Anhydrous toluene

-

-

Procedure:

-

In a glovebox, add this compound (1.0 eq), Pd₂(dba)₃ (0.025 eq), XPhos (0.1 eq), and KOtBu (1.4 eq) to a dry Schlenk tube.

-

Evacuate and backfill the tube with an inert gas.

-

Add anhydrous toluene, followed by aniline (1.2 eq) via syringe.

-

Seal the tube and heat the reaction mixture to 90 °C with vigorous stirring for 2-24 hours, monitoring progress by LC-MS.

-

After completion, cool the reaction to room temperature and quench with a saturated aqueous solution of ammonium chloride.

-

Extract the product with an organic solvent (e.g., ethyl acetate).

-

Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel.

-

Caption: Catalytic cycle of the Buchwald-Hartwig amination.

Synthesis of Fused Heterocyclic Systems: Imidazo[1,2-a]pyridines

The 2-aminopyridine core of this compound is an excellent starting material for the synthesis of fused bicyclic heterocycles, particularly imidazo[1,2-a]pyridines.[4] This scaffold is of significant interest in medicinal chemistry due to its wide range of biological activities, including anticancer, antiviral, and anti-inflammatory properties.[15] A common synthetic route involves the reaction of the 2-aminopyridine with an α-haloketone or a related synthon.

Causality in Experimental Design: The reaction proceeds via an initial Sₙ2 reaction between the exocyclic amino group of the pyridine and the α-haloketone, followed by an intramolecular cyclization and dehydration to form the aromatic imidazo[1,2-a]pyridine ring system. The choice of solvent and base can influence the reaction rate and yield.

Experimental Protocol: Synthesis of 6-Bromo-8-methyl-2-phenylimidazo[1,2-a]pyridine

-

Materials:

-

This compound

-

2-Bromoacetophenone

-

Sodium bicarbonate (NaHCO₃)

-

Ethanol

-

-

Procedure:

-

To a solution of this compound (1.0 eq) in ethanol, add 2-bromoacetophenone (1.1 eq) and sodium bicarbonate (2.0 eq).

-

Reflux the reaction mixture for 4-6 hours, monitoring its progress by TLC.

-

After completion, cool the reaction mixture to room temperature and pour it into ice-cold water.

-

Collect the precipitated solid by filtration, wash with water, and dry.

-

Recrystallize the crude product from a suitable solvent (e.g., ethanol) to obtain the pure 6-bromo-8-methyl-2-phenylimidazo[1,2-a]pyridine.

-

Sources

- 1. benchchem.com [benchchem.com]

- 2. mdpi.com [mdpi.com]

- 3. benchchem.com [benchchem.com]

- 4. pubs.acs.org [pubs.acs.org]

- 5. mdpi.com [mdpi.com]

- 6. This compound | 89466-17-1 | PDA46617 [biosynth.com]

- 7. pubs.acs.org [pubs.acs.org]

- 8. chemistryjournals.net [chemistryjournals.net]

- 9. benchchem.com [benchchem.com]

- 10. Suzuki Coupling [organic-chemistry.org]

- 11. benchchem.com [benchchem.com]

- 12. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]

- 13. Development of novel alpha 2B adrenergic receptor ligands by using a palladium catalyzed Buchwald Hartwig amination with a brominated benzodiazepine - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Buchwald-Hartwig Cross Coupling Reaction [organic-chemistry.org]

- 15. mdpi.com [mdpi.com]

The Strategic Application of 6-Bromo-5-methylpyridin-2-amine in Modern Medicinal Chemistry: A Technical Guide

Foreword: The Unassuming Power of the Substituted Pyridine Scaffold

In the intricate tapestry of medicinal chemistry, certain molecular scaffolds emerge as foundational pillars upon which a multitude of therapeutic agents are built. The pyridine ring, a simple six-membered heterocycle, is one such "privileged structure." Its unique electronic properties, hydrogen bonding capabilities, and synthetic versatility have made it a cornerstone in drug discovery. This guide delves into the specific potential of a highly functionalized pyridine derivative: 6-Bromo-5-methylpyridin-2-amine . While its isomers have seen more prominent direct application in marketed drugs, the strategic placement of the bromo, methyl, and amino groups on this particular scaffold offers a unique combination of reactivity and structural features, making it a molecule of significant interest for the synthesis of next-generation therapeutics. This document aims to provide researchers, scientists, and drug development professionals with an in-depth technical understanding of its synthesis, reactivity, and, most importantly, its potential applications in the ongoing quest for novel and effective medicines.

Core Molecular Characteristics of this compound

A thorough understanding of the physicochemical properties of a starting material is paramount for its effective utilization in a synthetic workflow. This compound (CAS No: 89466-17-1) is a crystalline solid with the molecular formula C₆H₇BrN₂.[1][2] The strategic arrangement of its functional groups dictates its reactivity and potential for molecular elaboration.

| Property | Value | Source |

| Molecular Weight | 187.04 g/mol | [1][2] |

| Appearance | Crystalline solid | [3] |

| CAS Number | 89466-17-1 | [1][2] |

| SMILES | CC1=C(N=C(C=C1)N)Br | [2] |

| InChIKey | DDCMBKXJOGOCPM-UHFFFAOYSA-N | [2] |

The 2-amino group provides a nucleophilic center and a crucial hydrogen bond donor, often instrumental for interacting with the hinge region of kinase active sites.[4] The 6-bromo substituent serves as a versatile synthetic handle, amenable to a wide array of palladium-catalyzed cross-coupling reactions, most notably the Suzuki-Miyaura coupling, for the introduction of aryl and heteroaryl moieties.[5][6] The 5-methyl group offers steric bulk and can influence the molecule's conformation and metabolic stability.

Synthesis of the this compound Scaffold

The efficient and scalable synthesis of this key intermediate is a critical first step in any drug discovery campaign. A common and effective method involves a one-step amination of a suitable brominated pyridine precursor.

Experimental Protocol: One-Step Amination Synthesis

This protocol is adapted from methodologies described for the synthesis of related aminopyridines.[7]

Objective: To synthesize this compound via a direct amination reaction.

Materials:

-

2,6-Dibromo-3-methylpyridine

-

Sodium amide (NaNH₂)

-

Anhydrous organic solvent (e.g., Toluene, Xylene)

-

Anhydrous sodium sulfate (Na₂SO₄)

-

Ice water

-

Nitrogen gas (for inert atmosphere)

Procedure:

-

Solvent Preparation: In a flame-dried, four-neck round-bottom flask equipped with a reflux condenser, mechanical stirrer, and nitrogen inlet, add the anhydrous organic solvent (e.g., Toluene). Heat the solvent to reflux to remove any residual water, then cool to approximately 70°C under a nitrogen atmosphere.

-

Reaction Initiation: Carefully add sodium amide to the cooled solvent. Reheat the solution to 118-120°C.

-

Substrate Addition: Slowly add 2,6-dibromo-3-methylpyridine dropwise to the reaction mixture while maintaining the reflux temperature.

-

Reaction Monitoring: After the addition is complete, maintain the reaction at reflux for 1-2 hours. Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

-

Work-up: Once the reaction is complete, cool the mixture to approximately 45°C. Carefully pour the reaction mixture into ice water. Separate the organic layer.

-

Purification: Concentrate the organic layer under reduced pressure. The crude product can be further purified by recrystallization or column chromatography to yield this compound.

Causality Behind Experimental Choices:

-

Inert Atmosphere: The use of a nitrogen atmosphere is crucial to prevent the reaction of the highly reactive sodium amide with atmospheric moisture and oxygen.

-

Anhydrous Conditions: All reagents and solvents must be anhydrous as sodium amide will readily react with water, quenching the reaction.

-

Controlled Addition: The slow, dropwise addition of the substrate helps to control the exothermicity of the reaction.

Key Synthetic Transformations and Potential Applications

The true value of this compound lies in its potential to be transformed into a diverse array of complex molecules with significant biological activity.

Palladium-Catalyzed Cross-Coupling Reactions: The Gateway to Structural Diversity

The bromine atom at the 6-position is a prime site for palladium-catalyzed cross-coupling reactions, allowing for the introduction of various substituents to explore structure-activity relationships (SAR). The Suzuki-Miyaura coupling is a particularly powerful tool in this regard.

dot

Caption: Generalized Suzuki-Miyaura Cross-Coupling Workflow.

Experimental Protocol: Suzuki-Miyaura Cross-Coupling

This generalized protocol is based on established methods for similar substrates.[5][6]

Objective: To synthesize a 6-aryl-5-methylpyridin-2-amine derivative via a Suzuki-Miyaura cross-coupling reaction.

Materials:

-

This compound

-

Arylboronic acid

-

Palladium catalyst (e.g., Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄])

-

Base (e.g., Potassium carbonate [K₂CO₃] or Potassium phosphate [K₃PO₄])

-

Solvent system (e.g., 1,4-Dioxane and water)

-

Inert gas (e.g., Argon or Nitrogen)

Procedure:

-

Reaction Setup: In a Schlenk flask, combine this compound (1.0 eq), the desired arylboronic acid (1.2 eq), and the base (2.0-2.5 eq).

-

Inert Atmosphere: Seal the flask and evacuate and backfill with an inert gas. Repeat this process three times to ensure an oxygen-free environment.

-

Catalyst and Solvent Addition: Under the inert atmosphere, add the palladium catalyst (0.05 eq). Then, add the degassed solvent system (e.g., a 4:1 mixture of 1,4-dioxane and water).

-

Reaction: Stir the reaction mixture at 85-95°C. Monitor the reaction progress by TLC or LC-MS. The reaction is typically complete within 12-18 hours.

-

Work-up: Cool the reaction to room temperature. Dilute the mixture with an organic solvent (e.g., ethyl acetate) and filter through a pad of celite to remove the catalyst and inorganic salts.

-

Purification: Wash the organic layer with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can be purified by column chromatography.

Synthesis of Imidazo[1,2-a]pyridines: A Privileged Scaffold

The 2-amino group of this compound is a key functionality for the construction of fused heterocyclic systems. One of the most important of these is the imidazo[1,2-a]pyridine scaffold, which is present in several marketed drugs and clinical candidates.[1][7]

dot

Caption: General Synthesis of Imidazo[1,2-a]pyridines.

The reaction of a 2-aminopyridine with an α-haloketone is a classical and efficient method for the synthesis of imidazo[1,2-a]pyridines. The resulting fused heterocyclic system can then be further functionalized, for example, via Suzuki coupling at the bromine position, to generate a library of compounds for biological screening.

Application in Kinase Inhibitor Development

The aminopyridine scaffold is a well-established pharmacophore in the design of kinase inhibitors.[4] The amino group often forms key hydrogen bond interactions with the hinge region of the kinase ATP-binding site. Derivatives of brominated aminopyridines have been successfully utilized to synthesize potent inhibitors for a variety of kinases implicated in cancer and inflammatory diseases.[8]

While specific examples of kinase inhibitors derived directly from this compound are not widely reported in the public domain, the closely related isomer, 2-amino-5-bromo-4-methylpyridine, has been used to develop inhibitors of Polo-like kinase 4 (PLK4).[9] This demonstrates the potential of this class of compounds in oncology drug discovery.

dot

Caption: Mechanism of Action of Aminopyridine-based Kinase Inhibitors.

Case Study: The Role of a Structural Isomer in the Synthesis of Lumacaftor (VX-809)

A compelling illustration of the power of the bromo-methyl-aminopyridine scaffold is the use of its isomer, 2-amino-5-methyl-6-bromopyridine, in the synthesis of Lumacaftor (VX-809).[7][10] Lumacaftor is a key component of the combination drug Orkambi®, used to treat cystic fibrosis.[10] While not a direct application of the title compound, this example underscores the industrial and therapeutic relevance of this class of molecules. The synthesis involves a Suzuki coupling reaction to introduce a benzoic acid moiety, followed by an amidation reaction.[11]

Future Perspectives and Conclusion

This compound represents a versatile and strategically important building block in medicinal chemistry. While its direct application in marketed drugs is less documented than its isomers, its unique combination of reactive sites provides a fertile ground for the discovery of novel therapeutic agents. The ability to perform selective modifications at both the amino and bromo positions allows for the generation of diverse chemical libraries with a wide range of pharmacological activities.

Future research in this area will likely focus on:

-

Exploration of Novel Cross-Coupling Reactions: Moving beyond the Suzuki coupling to explore other palladium- or copper-catalyzed reactions to introduce a wider variety of functional groups.

-

Development of New Fused Heterocyclic Systems: Utilizing the 2-amino group as a handle to construct novel and complex heterocyclic scaffolds with unique biological properties.

-

Application in Fragment-Based Drug Discovery: Using the this compound core as a starting point for fragment elaboration to identify potent and selective inhibitors of new biological targets.

References

-

Discovery of a Novel Class of Imidazo[1,2-a]Pyridines with Potent PDGFR Activity and Oral Bioavailability. (n.d.). National Center for Biotechnology Information. Retrieved from [Link]

- CN105348181A - Preparation method of 2-amino-5-methyl-6-bromopyridine. (n.d.). Google Patents.

-

6-Bromo-5-methyl-2-pyridinamine: A Key Intermediate for Pharmaceutical and Agrochemical Synthesis. (2025, October 20). NINGBO INNO PHARMCHEM CO.,LTD. Retrieved from [Link]

-

6-Bromo-5-methyl-2-pyridinamine. (n.d.). PubChem. Retrieved from [Link]

-

Synthesis of imidazo[1,2-a]pyridines: a decade update. (n.d.). Royal Society of Chemistry. Retrieved from [Link]

-

An Improved Synthesis of 6-Chloro-5-methylpyridin-2-amine: A Key Intermediate for Making Lumacaftor. (2020, April). ResearchGate. Retrieved from [Link]

- WO2017017696A1 - Process for the preparation of lumacaftor. (2017, February 2). Google Patents.

- US10844048B2 - Process and crystalline forms of lumacaftor. (n.d.). Google Patents.

-

Efficient Synthesis of Novel Pyridine-Based Derivatives via Suzuki Cross-Coupling Reaction of Commercially Available 5-Bromo-2-methylpyridin-3-amine: Quantum Mechanical Investigations and Biological Activities. (2017, January 27). MDPI. Retrieved from [Link]

-

6-Bromo-5-methyl-2-pyridinamine. (n.d.). PubChem. Retrieved from [Link]

-

Identification of 6-Anilino Imidazo[4,5-c]pyridin-2-ones as Selective DNA-Dependent Protein Kinase Inhibitors and Their Application as Radiosensitizers. (n.d.). National Center for Biotechnology Information. Retrieved from [Link]

-

The Structure–Antiproliferative Activity Relationship of Pyridine Derivatives. (n.d.). MDPI. Retrieved from [Link]

-

Efficient Synthesis of Novel Pyridine-Based Derivatives via Suzuki Cross-Coupling Reaction of Commercially Available 5-Bromo-2-methylpyridin-3-amine: Quantum Mechanical Investigations and Biological Activities. (2017, January 27). MDPI. Retrieved from [Link]

-

6-Bromo-N-(2-methyl-2H-benzo[d][7][9][12]triazol-5-yl)quinolin-4-amine. (n.d.). MDPI. Retrieved from [Link]

-

Synthesis of 2-Bromo-6-Alkylaminopyridines, 2,6-Dialkylaminopyridines, and TREN Based Ligands. (2023, April 28). Georgia Southern University. Retrieved from [Link]

Sources

- 1. researchgate.net [researchgate.net]

- 2. 6-Bromo-5-methyl-2-pyridinamine | C6H7BrN2 | CID 59166153 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. This compound | 89466-17-1 | PDA46617 [biosynth.com]

- 4. benchchem.com [benchchem.com]

- 5. benchchem.com [benchchem.com]

- 6. Efficient Synthesis of Novel Pyridine-Based Derivatives via Suzuki Cross-Coupling Reaction of Commercially Available 5-Bromo-2-methylpyridin-3-amine: Quantum Mechanical Investigations and Biological Activities [mdpi.com]

- 7. Medicinal Attributes of Imidazo[1,2-a]pyridine Derivatives: An Update - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. benchchem.com [benchchem.com]

- 9. mdpi.com [mdpi.com]

- 10. US10844048B2 - Process and crystalline forms of lumacaftor - Google Patents [patents.google.com]

- 11. WO2017017696A1 - Process for the preparation of lumacaftor - Google Patents [patents.google.com]

- 12. Discovery of a Novel Class of Imidazo[1,2-a]Pyridines with Potent PDGFR Activity and Oral Bioavailability - PMC [pmc.ncbi.nlm.nih.gov]

6-Bromo-5-methylpyridin-2-amine: A Privileged Scaffold for the Development of Next-Generation Kinase Inhibitors

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction: The Enduring Importance of Kinase Inhibitors and the Role of Privileged Scaffolds

Protein kinases, as central regulators of a vast array of cellular processes, have emerged as one of the most critical classes of drug targets in modern medicine. Their dysregulation is a hallmark of numerous diseases, most notably cancer. The development of small molecule kinase inhibitors has revolutionized the treatment of many malignancies, offering targeted therapies with improved efficacy and reduced toxicity compared to traditional chemotherapy.

At the heart of successful kinase inhibitor design lies the concept of "privileged scaffolds" - molecular frameworks that are capable of binding to the highly conserved ATP-binding site of kinases. The 2-aminopyridine moiety is a prime example of such a scaffold, appearing in numerous approved and investigational kinase inhibitors.[1] Its ability to form key hydrogen bonds with the kinase hinge region makes it an ideal starting point for the development of potent and selective inhibitors.[2] This guide focuses on a particularly valuable derivative of this scaffold: 6-bromo-5-methylpyridin-2-amine . The strategic placement of a bromine atom provides a versatile handle for synthetic elaboration, allowing for the systematic exploration of chemical space and the optimization of pharmacological properties.

This technical guide will provide a comprehensive overview of this compound as a building block for kinase inhibitors. We will delve into its physicochemical properties, explore its application in the design and synthesis of potent inhibitors targeting key cancer-related kinases, and provide detailed experimental protocols for its utilization in a drug discovery setting.

Physicochemical Properties of this compound

A thorough understanding of the physicochemical properties of a building block is essential for its effective application in medicinal chemistry. The key properties of this compound are summarized in the table below.

| Property | Value | Reference |

| Molecular Formula | C₆H₇BrN₂ | [3] |

| Molecular Weight | 187.04 g/mol | [3] |

| Appearance | Light brown to off-white solid | [4] |

| Melting Point | 96-98 °C | [4] |

| Boiling Point | 287.3±35.0 °C (Predicted) | [4] |

| pKa | 2.96±0.37 (Predicted) | [4] |

| XLogP3-AA | 1.9 | [3] |

| Hydrogen Bond Donor Count | 1 | [3] |

| Hydrogen Bond Acceptor Count | 2 | [3] |

| Topological Polar Surface Area | 38.9 Ų | [3] |

The Strategic Advantage of this compound in Kinase Inhibitor Design

The utility of this compound as a building block for kinase inhibitors stems from the specific arrangement of its functional groups.

Key functional groups of this compound.

The 2-amino group is crucial for forming hydrogen bonds with the backbone of the kinase hinge region, a key interaction for anchoring the inhibitor in the ATP-binding pocket.[1] The bromine atom at the 6-position serves as a versatile synthetic handle, primarily for palladium-catalyzed cross-coupling reactions such as the Suzuki-Miyaura and Buchwald-Hartwig reactions.[2][5] This allows for the introduction of a wide variety of aryl and heteroaryl substituents, enabling the exploration of structure-activity relationships (SAR) and the optimization of potency and selectivity. The 5-methyl group can contribute to hydrophobic interactions within the active site and influence the overall conformation of the inhibitor.

Application in the Development of Polo-like Kinase 4 (PLK4) Inhibitors

A compelling example of the application of scaffolds related to this compound is in the development of inhibitors for Polo-like kinase 4 (PLK4). PLK4 is a master regulator of centriole duplication, a process that is essential for proper cell division.[6] In many cancers, PLK4 is overexpressed, leading to centrosome amplification, chromosomal instability, and tumorigenesis.[6] Therefore, inhibiting PLK4 is a promising therapeutic strategy for cancer.

The PLK4 Signaling Pathway and its Inhibition

The PLK4 signaling pathway and its inhibition.

Inhibitors derived from scaffolds like 2-aminopyridine are designed to be ATP-competitive, binding to the active site of PLK4 and preventing its catalytic activity.[6][7] This leads to a disruption of centriole duplication, resulting in mitotic defects and ultimately inducing apoptosis in cancer cells.

CFI-400945: A Case Study

CFI-400945 is a potent, orally available inhibitor of PLK4 that has shown significant anti-tumor activity in preclinical models and has entered clinical trials.[7] While not directly synthesized from this compound, its indazole core is structurally related and its development provides valuable insights into targeting PLK4. CFI-400945 has an IC₅₀ of 2.8 nM for PLK4 and has demonstrated efficacy in xenograft models of breast, pancreatic, and lung cancer.[7][8]

Interestingly, CFI-400945 also exhibits off-target activity against other kinases, such as Aurora B and members of the tropomyosin receptor kinase (TRK) family, albeit at higher concentrations.[7][9] This highlights the importance of comprehensive selectivity profiling in kinase inhibitor development.

Experimental Protocols

The following protocols provide a general framework for the synthesis and evaluation of a kinase inhibitor using this compound as a starting material.

General Workflow for Kinase Inhibitor Synthesis

General workflow for kinase inhibitor synthesis.

Protocol 1: Synthesis of a Hypothetical Kinase Inhibitor via Suzuki-Miyaura Coupling